(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid
Description
Interaction Patterns in Benzodioxole Derivatives
Studies using crystalline sponge methods reveal that benzodioxole groups engage in:
- π-π stacking : With aromatic residues in host frameworks.
- CH–O interactions : Between methyl protons and oxygen atoms in adjacent molecules.
In the target compound, the benzodioxole moiety may adopt a planar conformation, facilitating stacking interactions. The α,β-unsaturated ketone could also participate in hydrogen bonding with carboxylic acid groups.
Conformational Flexibility
The α,β-unsaturated system imposes rigidity, while the benzodioxole ring allows limited rotational freedom. Key conformational states include:
Comparative Conformational Analysis
These studies underscore the compound's unique conformational profile, which likely influences its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQEQPDCXCIKE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most extensively documented method involves coupling 1,3-benzodioxol-5-ylmethylamine with (2Z)-4-oxobut-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Procedure Overview
- Reagent Preparation :
Coupling Reaction :
Workup :
This method yields the target compound with preserved (Z)-configuration, as confirmed by [¹H NMR coupling constants (J = 10.8 Hz)].
Stepwise Assembly via Enoate Intermediate
An alternative approach synthesizes the α,β-unsaturated system prior to amide formation:
Stage 1: Synthesis of (2Z)-4-oxobut-2-enoic acid
- Wittig Reaction :
- Acid Hydrolysis :
Stage 2: Amide Bond Formation
- Use HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling reagent
- Achieve 89% conversion efficiency in DMF at 0°C
Comparative Analysis of Synthetic Methods
Key findings:
- HATU-mediated coupling provides superior yields but requires cryogenic conditions
- Wittig route allows modular modification of the enoate fragment
- EDCI method remains preferred for small-scale syntheses due to reagent availability
Critical Evaluation of Reaction Parameters
Solvent Effects
Catalytic Additives
Protecting Group Strategies
- Benzodioxol Ring : No protection required due to inherent stability under coupling conditions
- Carboxylic Acid : Methyl ester protection prevents premature cyclization during enoate synthesis
Scalability and Industrial Considerations
Batch Process Optimization
Continuous Flow System
- Microreactor setup reduces reaction time to 8 hours
- Achieves 91% conversion with 0.5 mL/min flow rate
Environmental Impact
- Process Mass Intensity (PMI): 32.7 kg/kg for batch vs. 18.9 kg/kg for flow
- E-Factor: 28.4 (batch) vs. 15.1 (continuous)
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC: t_R = 4.32 min (C18, 70:30 H₂O/MeCN)
- Purity >99% by UV-Vis at 254 nm
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and ester-like carbonyl groups.
-
Key Observations :
Nucleophilic Additions
The α,β-unsaturated carbonyl system facilitates conjugate additions with nucleophiles like amines, thiols, and Grignard reagents.
-
Mechanistic Insight :
Cyclization Reactions
Intramolecular cyclization is observed under dehydrating or catalytic conditions, forming heterocyclic derivatives.
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Structural Influence :
Redox Reactions
The α,β-unsaturated carbonyl system participates in reduction and oxidation processes.
-
Challenges :
-
Over-oxidation of the benzodioxole moiety occurs with strong oxidizing agents (e.g., CrO₃).
-
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or isomerization:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), acetone | Dimer via head-to-tail cycloaddition | 0.32 |
| UV (365 nm), CHCl₃ | (2E)-isomer | 0.18 |
Biochemical Interactions
The compound exhibits enzyme inhibition via covalent modification:
| Enzyme | Inhibition Type | IC₅₀ | Mechanism |
|---|---|---|---|
| COX-2 | Irreversible | 1.2 μM | Acylation of catalytic serine |
| HDAC6 | Competitive | 8.7 μM | Chelation of Zn²⁺ in active site |
Key Research Findings:
-
Stereochemical Stability : The Z-configuration is retained in most reactions unless exposed to strong bases or prolonged heating (>100°C) .
-
Biological Relevance : Cyclization products show enhanced anti-inflammatory activity compared to the parent compound .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states .
Scientific Research Applications
Medicinal Chemistry
The potential therapeutic applications of (2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid are primarily focused on its role as an anticancer agent and enzyme inhibitor.
Anticancer Activity:
Research has demonstrated that compounds with benzodioxole moieties exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancers . A study highlighted that the compound could inhibit specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition:
The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial targets for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus. In vitro studies revealed that the compound effectively inhibits these enzymes, suggesting its potential use in therapeutic formulations .
The biological activity of this compound extends beyond anticancer properties. Preliminary studies indicate:
Antimicrobial Properties:
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects:
Research into related benzodioxole derivatives has revealed anti-inflammatory properties, suggesting that this compound may also exert similar effects through modulation of inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute evaluated the anticancer efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cancer cell growth with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In a separate study focused on enzyme inhibition, this compound was tested against acetylcholinesterase using a spectrophotometric assay. The results demonstrated a significant reduction in enzyme activity at low micromolar concentrations, supporting its potential use in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the enone group can participate in Michael addition reactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid: A geometric isomer with different biological properties.
4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoic acid: Lacks the enone functionality, leading to different reactivity and applications.
Uniqueness
(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid is unique due to its specific geometric configuration and the presence of both benzodioxole and enone groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews its synthesis, biological properties, and implications for future pharmacological applications.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The synthesis typically involves a Mannich reaction, where 1-(2H-1,3-benzodioxol-5-yl)ethanone serves as a key starting material. The resulting structure exhibits both an amino group and a carbonyl functionality that are crucial for its biological activity.
Antidiabetic Properties
Recent studies have highlighted the potential of benzodioxol derivatives as antidiabetic agents. For instance, compounds similar to this compound have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 µM |
| IIc | 0.68 | IC50 > 150 µM |
The above data indicates that these compounds can effectively lower blood glucose levels without adversely affecting normal cell viability, suggesting their potential as safe therapeutic agents for diabetes management .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 26 |
| A549 (Lung Cancer) | 35 |
| HeLa (Cervical Cancer) | 45 |
These findings suggest that the compound may induce apoptosis in cancer cells via multiple mechanisms, including the modulation of insulin and IGF signaling pathways .
The mechanism through which this compound exerts its effects is believed to involve:
- Inhibition of α-Amylase : This leads to reduced glucose absorption and lower blood sugar levels.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may influence insulin and IGF pathways linked to cancer progression .
Case Studies
In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period. This underscores the therapeutic potential of compounds within this class for managing diabetes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of 1,3-benzodioxol-5-ylmethylamine to maleic anhydride derivatives under controlled pH and temperature. For example, analogous syntheses (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) involve refluxing maleic anhydride with p-toluidine in glacial acetic acid, followed by recrystallization in ethanol (85% yield) . Key factors include maintaining anhydrous conditions to avoid hydrolysis and using sodium acetate as a catalyst to stabilize intermediates. Stereochemical control (Z-configuration) is achieved by monitoring conjugation effects via UV-Vis spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing the functional groups in this compound?
- Methodological Answer : A multi-technique approach is essential:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹) .
- NMR : ¹H NMR confirms the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) and aromatic protons from the benzodioxole moiety (δ 6.8–7.2 ppm) .
- Potentiometric Titration : Quantifies carboxyl group pKa (~2.5–3.5) and amino group protonation states .
- Table 1 : Key Spectral Assignments
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (amide) | 1680–1700 | - |
| C=C (conjugated) | 1640–1660 | 6.2–6.8 (d, J=12 Hz) |
| Benzodioxole | - | 6.8–7.2 (m) |
Q. How does solubility in non-aqueous solvents impact purification strategies?
- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO) but dissolves in glacial acetic acid. Purification via recrystallization requires ethanol/water mixtures (3:1 v/v) to balance solubility and yield. Non-aqueous titration (e.g., in acetic acid with perchloric acid) is recommended for quantifying purity (>95%) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like hydrolyzed derivatives?
- Methodological Answer : Kinetic control via low-temperature reaction (0–5°C) reduces hydrolysis. TLC monitoring (20% ethyl acetate/hexane) identifies intermediates, while quenching with ice-cold water precipitates the product . Advanced metrological protocols (e.g., GOST R 8.736-2011) ensure reproducibility by standardizing measurement uncertainty (<2%) .
Q. What strategies resolve contradictions in spectral data, such as unexpected downfield shifts in ¹H NMR?
- Methodological Answer : Contradictions often arise from solvent polarity or tautomerism. For example, enol-keto tautomerism in the α,β-unsaturated system can shift carbonyl peaks. Use deuterated DMSO for NMR to stabilize the dominant tautomer. Cross-validate with X-ray crystallography (if crystalline) or DFT calculations to model electronic environments .
Q. How can computational methods predict reactivity in downstream functionalization (e.g., amidation)?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) model electrophilic attack at the β-carbon of the α,β-unsaturated carbonyl. Fukui indices identify nucleophilic sites (e.g., amino group), while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in reactions with electrophiles .
Q. What experimental designs assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
- pH Stability : Incubate in buffers (pH 1–13) at 25°C; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN).
- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition onset (~200°C).
- Light Sensitivity : UV irradiation (ICH Q1B) detects photodegradation products .
Q. How does the benzodioxole moiety influence biological activity in enzyme inhibition assays?
- Methodological Answer : The benzodioxole group enhances lipophilicity (logP ~2.5), improving membrane permeability. In vitro assays (e.g., cyclooxygenase inhibition) use recombinant enzymes and fluorogenic substrates. Competitive binding studies (SPR or ITC) quantify affinity (KD = 10–100 nM), while molecular docking (AutoDock Vina) maps interactions with catalytic residues .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
